N-(3-chloro-4-methoxyphenyl)-2-(2,6-dimethyl-N-methylsulfonylanilino)acetamide
Overview
Description
N-(3-chloro-4-methoxyphenyl)-2-(2,6-dimethyl-N-methylsulfonylanilino)acetamide is a synthetic organic compound. Compounds like this are often used in various fields such as medicinal chemistry, materials science, and industrial applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(2,6-dimethyl-N-methylsulfonylanilino)acetamide typically involves multiple steps, including:
Formation of the acetamide backbone: This can be achieved through the reaction of an appropriate acyl chloride with an amine.
Introduction of the chloro and methoxy groups: These groups can be introduced through electrophilic aromatic substitution reactions.
Attachment of the sulfonyl group: This step often involves the reaction of a sulfonyl chloride with an amine.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale reactions in batch or continuous flow reactors. The conditions are optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.
Reduction: Reduction reactions could target the nitro or sulfonyl groups if present.
Substitution: The chloro group can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Sodium methoxide, ammonia.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while nucleophilic substitution could replace the chloro group with another functional group.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-2-(2,6-dimethyl-N-methylsulfonylanilino)acetamide can be used in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Medicine: Possible use in drug development for its unique pharmacological properties.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methoxyphenyl)acetamide
- 2-(2,6-dimethyl-N-methylsulfonylanilino)acetamide
Uniqueness
N-(3-chloro-4-methoxyphenyl)-2-(2,6-dimethyl-N-methylsulfonylanilino)acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(2,6-dimethyl-N-methylsulfonylanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S/c1-12-6-5-7-13(2)18(12)21(26(4,23)24)11-17(22)20-14-8-9-16(25-3)15(19)10-14/h5-10H,11H2,1-4H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXQRXIOGYURTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CC(=O)NC2=CC(=C(C=C2)OC)Cl)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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